molecular formula C11H20N2OS B2732251 2-(Octylamino)-4,5-dihydro-1,3-thiazol-4-one CAS No. 30686-80-7

2-(Octylamino)-4,5-dihydro-1,3-thiazol-4-one

Cat. No. B2732251
CAS RN: 30686-80-7
M. Wt: 228.35
InChI Key: DCWBBSPAQFGMAZ-UHFFFAOYSA-N
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Description

2-(Octylamino)-4,5-dihydro-1,3-thiazol-4-one, also known as ODHT, is a small molecule that has been extensively researched for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. ODHT is a thiazolidinone derivative, which is a class of compounds known for their diverse biological activities. In

Scientific Research Applications

Supramolecular Structure and Antimicrobial Activities

The study of polymeric complexes derived from thiazolidin-4-one derivatives, including those similar in structure to 2-(octylamino)-4,5-dihydro-1,3-thiazol-4-one, has revealed significant antimicrobial activities. These compounds, through their complexation with metals, show promise in antimicrobial applications against a range of bacteria and yeast. The research highlights the potential of these complexes in creating new antimicrobial agents, leveraging their supramolecular structures and thermal properties (El-Sonbati et al., 2016).

Corrosion Inhibition

Derivatives closely related to 2-(octylamino)-4,5-dihydro-1,3-thiazol-4-one have been studied for their corrosion inhibiting properties. Specifically, benzothiazole derivatives have shown high efficiency in protecting steel against corrosion in acidic environments. This suggests the potential of thiazolidin-4-one derivatives in industrial applications where corrosion resistance is crucial (Hu et al., 2016).

Anticancer and Antiinflammatory Activities

Research into thiazoline derivatives has demonstrated significant anticancer and antiinflammatory properties. These compounds have been found to inhibit the proliferation of tumor cells across various cancer types while exhibiting minimal toxicity toward normal cells. Their mechanism of action includes the inhibition of DNA synthesis and cell migration, pointing to their potential in developing new cancer therapies (Lesyk et al., 2003). Additionally, their antiinflammatory activity has been validated in vivo, providing a dual therapeutic potential for these compounds.

Neuroprotective Activities

Further studies have extended into the neuroprotective effects of 2-amino-1,3,4-thiadiazole based compounds, showcasing their ability to promote neuronal cell survival under stress conditions. These findings suggest a promising avenue for the development of new treatments for neurodegenerative diseases, highlighting the versatility of thiazolidin-4-one derivatives in therapeutic applications (Rzeski et al., 2007).

Photophysical Properties

The photophysical properties of 2-arylamino-thiazole derivatives have been explored, revealing their potential in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic applications. These compounds exhibit a range of absorption and luminescence characteristics that can be tuned for specific applications, offering a pathway to novel optoelectronic materials (Murai et al., 2017).

properties

IUPAC Name

2-octylimino-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2OS/c1-2-3-4-5-6-7-8-12-11-13-10(14)9-15-11/h2-9H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWBBSPAQFGMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN=C1NC(=O)CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Octylamino)-4,5-dihydro-1,3-thiazol-4-one

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